6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone
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Overview
Description
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound features a tetrazole ring fused to a pyrimidine ring, with a methylsulfonylphenyl group attached to it. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone typically involves multiple steps. One common synthetic route starts with the reaction of 1-phenylbutane-1,3-dione with an aromatic aldehyde and 5-aminotetrazole. The reaction is usually carried out in the absence of a solvent and catalyst at temperatures ranging from 160°C to 170°C. The reaction proceeds through a conjugated aza-addition followed by recyclization to form the desired product[_{{{CITATION{{{_2{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, would be necessary to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone has shown potential as a bioactive compound. It may exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the development of new drugs.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone include:
5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives
7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl(phenyl)methanones
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the tetrazolo[1,5-a]pyrimidine core and the methylsulfonylphenyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-9-4-5-10(8-11(9)22(2,20)21)12(19)17-6-3-7-18-13(17)14-15-16-18/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTZHIAEIOXFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCN3C2=NN=N3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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